2,6-Dibenzylphenol

Descripción general

Descripción

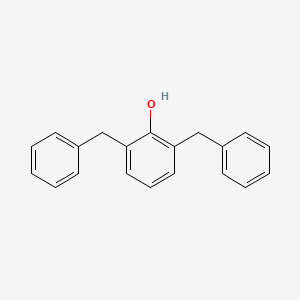

2,6-Dibenzylphenol is a chemical compound with the molecular formula C20H18O . It has a molecular weight of 274.4 g/mol . The compound is also known by other names such as 2,6-Dibenzyl-phenol and Phenol,2,6-bis (phenylmethyl)- .

Synthesis Analysis

The stoichiometric treatment of 2,6-dibenzylphenol with n-butyllithium or sodium bis(trimethylsilyl)amide in Et2O or DME affords the dimeric alkali metal phenolates . The attempted synthesis of {Na(odbp)}n by direct sodiation of HOdbp yields a small quantity of the 2-benzylphenolate .

Molecular Structure Analysis

The IUPAC name for 2,6-Dibenzylphenol is 2,6-dibenzylphenol . The InChI string is InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 . The Canonical SMILES is C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O .

Physical And Chemical Properties Analysis

2,6-Dibenzylphenol has a molecular weight of 274.4 g/mol . It has a XLogP3-AA of 5.4, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 274.135765193 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 21 .

Aplicaciones Científicas De Investigación

Aggregation-Induced Emission and Thermally Activated Delayed Fluorescence

2,6-Dibenzylphenol and its derivatives have been found to exhibit aggregation-induced emission and thermally activated delayed fluorescence . This property is crucial for the advancement of delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .

Organic Luminophores

The compound has been used in the synthesis of novel organic luminophores . These luminophores are substances that absorb light at one wavelength and then re-emit light at a longer wavelength. They are used in a variety of applications, including lighting, displays, and sensors .

Molecular Thermometers

2,6-Dibenzylphenol and its derivatives can serve as molecular thermometers . The thermally activated delayed fluorescence of these compounds shows a linear correlation with temperature, making them useful for temperature sensing under aqueous conditions .

Synthesis of 2,6-Diphenyl-Piperidin-4-One Derivatives

2,6-Dibenzylphenol is used in the preparation of 2,6-diphenyl-piperidin-4-one derivatives . These derivatives have various applications in the field of organic chemistry .

Biological Activity

2,6-Dibenzylphenol and its derivatives have been studied for their biological activity . While the specific activities can vary depending on the derivative, they may include antimicrobial, anti-inflammatory, and anticancer properties .

Conformation Studies

The compound is also used in conformation studies of piperidine . Understanding the conformation of these molecules is important in fields such as drug design and molecular biology .

Safety and Hazards

The safety data sheet for 2,6-Dibenzylphenol indicates that it causes severe skin burns and eye damage . It is toxic if swallowed or in contact with skin . In case of inhalation, the victim should be moved to fresh air and given artificial respiration . If ingested, vomiting should not be induced and a poison center or doctor should be contacted immediately .

Propiedades

IUPAC Name |

2,6-dibenzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCSXVAAPCQAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293469 | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibenzylphenol | |

CAS RN |

47157-01-7 | |

| Record name | 47157-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights can be gained from the reaction of 2,6-dibenzylphenol with alkali metals?

A: Reacting 2,6-dibenzylphenol (HOdbp) with alkali metals like lithium or sodium yields diverse metal-phenolate complexes. These complexes showcase interesting structural features depending on the specific alkali metal and solvent used. For example, reactions with lithium or sodium in diethyl ether or dimethoxy ethane result in dimeric alkali metal phenolates. [] Interestingly, sodium complexes consistently exhibit π-aryl interactions between the sodium center and one of the phenolate arms, influencing their overall structure. []

Q2: Can 2,6-dibenzylphenol undergo unexpected reactions with alkali metals?

A: While 2,6-dibenzylphenol typically forms metal-phenolate complexes with alkali metals, unusual reactivity has been observed. For instance, attempting to synthesize a sodium 2,6-dibenzylphenolate directly using sodium metal led to the formation of a 2-benzylphenolate complex. [] This unexpected product suggests that under certain conditions, 2,6-dibenzylphenol can undergo benzyl C-C bond cleavage, highlighting the potential for this compound to engage in unanticipated reactions.

Q3: How does the interaction of 2,6-dibenzylphenol with lanthanides differ from that with alkali metals?

A: Unlike the dimeric structures often observed with alkali metals, 2,6-dibenzylphenol forms unique complexes with lanthanides. [] Reactions with lanthanum or ytterbium yield pseudo-centrosymmetric dimers, where the lanthanide centers are coordinated by both terminal and bridging phenolate ligands. [] Interestingly, europium forms a centrosymmetric dimer that further assembles into a polymeric structure through supramolecular interactions. [] This highlights the diverse coordination chemistry of 2,6-dibenzylphenol and its ability to form distinct structures based on the metal ion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)